molecular formula C24H28ClN3O3 B7752657 N-(3-chloro-2-methylphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

N-(3-chloro-2-methylphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B7752657
M. Wt: 441.9 g/mol
InChI Key: JZTYIIGPXIETQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, including:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Introduction of Substituents: The chloro and methyl groups can be introduced via halogenation and alkylation reactions.

    Attachment of the Piperazine Moiety: This step involves the reaction of the benzofuran intermediate with 4-ethylpiperazine under suitable conditions.

    Final Coupling: The carboxamide group is introduced through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
  • N-(3-chloro-2-methylphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

N-(3-chloro-2-methylphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific substitution pattern and the presence of both piperazine and benzofuran moieties. This combination of structural features can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O3/c1-4-27-10-12-28(13-11-27)14-17-20(29)8-9-21-23(17)22(16(3)31-21)24(30)26-19-7-5-6-18(25)15(19)2/h5-9,29H,4,10-14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTYIIGPXIETQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NC4=C(C(=CC=C4)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.